- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,
Cas no 94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate)
![tert-butyl N-[(4-aminophenyl)methyl]carbamate structure](https://ja.kuujia.com/scimg/cas/94838-55-8x500.png)
94838-55-8 structure
Product name:tert-butyl N-[(4-aminophenyl)methyl]carbamate
CAS No:94838-55-8
MF:C12H18N2O2
Molecular Weight:222.283523082733
MDL:MFCD03001716
CID:803479
PubChem ID:24874499
tert-butyl N-[(4-aminophenyl)methyl]carbamate 化学的及び物理的性質
名前と識別子
-
- 4-(N-Boc-Aminomethyl)aniline
- 4-(BOC-AMINOMETHYL)ANILINE
- 4-[(N-Boc)aminomethyl]aniline
- 4-[(N-tert-Butoxycarbonylamino)methyl]aniline
- 5-AMinoMethyl-salicylic acid Methyl ester
- Carbamic acid,N-[(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl 4-aminobenzylcarbamate
- tert-Butyl N-(4-aminobenzyl)carbamate
- tert-butyl N-[(4-aminophenyl)methyl]carbamate
- tert-butyl (4-aminobenzyl)carbamate
- Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
- (4-Aminobenzyl)carbamic acid tert-butyl ester
- N-[(4-aminophenyl)methyl](tert-butoxy)carboxamide
- p-BocNHCH2C6H4NH2
- 4[N-Boc aminomethyl]aniline
- t-butyl-4-aminobenzy
- Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
- 4-(((tert-Butyloxycarbonyl)amino)methyl)aniline
- 4-[(N-tert-Butyloxycarbonyl)amino]benzylamine
- J-513793
- AM10035
- SY027299
- SCHEMBL54834
- 4-[N-Boc aminomethyl]aniline
- tert-butyl-4-aminobenzylcarbamate
- 4-(tert.butoxycarbonylaminomethyl)-aniline
- MFCD03001716
- 94838-55-8
- AS-0007
- N-t-butyloxycarbonyl-p-aminobenzylamine
- B56846
- (4-AMINO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER
- 4-(n-tert.butoxycarbonyl-aminomethyl)-aniline
- CS-B0791
- 4-(N-tertiary-butyloxycarbonylaminomethyl)aniline
- 4-(N-tert-butoxycarbonylaminomethyl)aniline
- Z600391710
- (4-aminobenzyl)carbamic acid t-butyl ester
- AC-6434
- 4-[(N-Boc)aminomethyl]aniline, 97%
- FT-0642289
- BCP24294
- tert-butyl (4-amino-benzyl)-carbamate
- UXWQXBSQQHAGMG-UHFFFAOYSA-N
- N-(4-aminophenylmethyl)carbamic acid t-butyl ester
- t-butyl-4-aminobenzylcarbamate
- 4-tert.butoxycarbonylaminomethyl-aniline
- 4-amino-N-tert-butoxycarbonylbenzylamine
- EN300-51826
- AKOS005071696
- BP-21488
- p-tert-butoxycarbonylaminomethylaniline
- DTXSID20373203
- SB79930
- 4-(N-Boc)aminomethyl aniline
- DB-006553
- BBL102863
- STL556671
-
- MDL: MFCD03001716
- インチ: 1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15)
- InChIKey: UXWQXBSQQHAGMG-UHFFFAOYSA-N
- SMILES: O(C(NCC1C=CC(=CC=1)N)=O)C(C)(C)C
計算された属性
- 精确分子量: 222.13700
- 同位素质量: 222.137
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 228
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 2
- トポロジー分子極性表面積: 64.4
- XLogP3: 1.7
じっけんとくせい
- Color/Form: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.095
- ゆうかいてん: 75-78 °C (lit.)
- Boiling Point: 382.3°Cat760mmHg
- フラッシュポイント: 185°C
- Refractive Index: 1.542
- PSA: 64.35000
- LogP: 3.26560
tert-butyl N-[(4-aminophenyl)methyl]carbamate Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- 储存条件:Room temperature
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
tert-butyl N-[(4-aminophenyl)methyl]carbamate 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
tert-butyl N-[(4-aminophenyl)methyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM118504-5g |
4-(Boc-aminomethyl)aniline |
94838-55-8 | 95%+ | 5g |
$76 | 2023-01-09 | |
Chemenu | CM118504-10g |
4-(Boc-aminomethyl)aniline |
94838-55-8 | 95%+ | 10g |
$136 | 2023-01-09 | |
Apollo Scientific | OR322111-25g |
4-[(N-Boc)aminomethyl]aniline |
94838-55-8 | 97+% | 25g |
£236.00 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96830-250mg |
tert-Butyl (4-aminobenzyl)carbamate |
94838-55-8 | 250mg |
¥66.0 | 2021-09-04 | ||
eNovation Chemicals LLC | D523830-100g |
4-(N-BOC-AMINOMETHYL)ANILINE |
94838-55-8 | 97% | 100g |
$1200 | 2024-06-05 | |
TRC | B619800-10g |
4-(N-Boc-aminomethyl)aniline |
94838-55-8 | 10g |
$ 1270.00 | 2022-06-07 | ||
TRC | B619800-1000mg |
4-(N-Boc-aminomethyl)aniline |
94838-55-8 | 1g |
$ 196.00 | 2023-04-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0464-50G |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 97% | 50g |
¥ 3,762.00 | 2023-04-12 | |
abcr | AB169872-250 mg |
4-(N-Boc-aminomethyl)aniline, 95%; . |
94838-55-8 | 95% | 250mg |
€81.90 | 2023-05-07 | |
Enamine | EN300-51826-1.0g |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 95.0% | 1.0g |
$59.0 | 2025-03-21 |
tert-butyl N-[(4-aminophenyl)methyl]carbamate 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Ethyl acetate ; 30 min, 0 °C; 18 h, 23 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C
1.2 0 °C; 2 h, 0 °C
1.2 0 °C; 2 h, 0 °C
Reference
- Photoswitchable Pseudoirreversible Butyrylcholinesterase Inhibitors Allow Optical Control of Inhibition in Vitro and Enable Restoration of Cognition in an Alzheimer's Disease Mouse Model upon IrradiationJournal of the American Chemical Society, 2022, 144(7), 3279-3284,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Reference
- "Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R AntagonistACS Chemical Neuroscience, 2021, 12(9), 1632-1647,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 50 psi, rt
Reference
- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Methanol ; 30 min, 0 °C; 15 min, 0 °C
Reference
- Preparation of peptidyl antithrombotic agents, United States, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
Reference
- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; rt; 10 h, rt
Reference
- Preparation of o-pyrrolidinyl benzamide compound, China, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
- Photoswitchable Amino Acids - Synthesis, Photochromism and Incorporation into Peptidic Grb2-SH2 Antagonists2006, , ,,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
Reference
- N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists and Partial Antagonists of the Vanilloid ReceptorJournal of Medicinal Chemistry, 2003, 46(14), 3116-3126,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water ; cooled; 18 h, rt
Reference
- Preparation of (sulfonylamino)(aminomethylidene)indolinones as cell proliferation inhibitors., World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ; 1 min, 30 - 35 °C
Reference
- Nonsolvent Application of Ionic Liquids: Organo-Catalysis by 1-Alkyl-3-methylimidazolium Cation Based Room-Temperature Ionic Liquids for Chemoselective N-tert-Butyloxycarbonylation of Amines and the Influence of the C-2 Hydrogen on Catalytic EfficiencyJournal of Organic Chemistry, 2011, 76(17), 7132-7140,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 35 psi, rt
Reference
- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitorsEuropean Journal of Medicinal Chemistry, 2014, 80, 101-111,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 2 d, rt
Reference
- Oxidative Approach Enables Efficient Access to Cyclic AzobenzenesJournal of the American Chemical Society, 2019, 141(43), 17295-17304,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 1 atm, rt
Reference
- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA ReceptorJournal of Medicinal Chemistry, 2003, 46(5), 691-701,
Synthetic Circuit 15
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; rt; 90 min, rt
Reference
- Preparation of selective NPY (Y5) antagonists and pharmaceutical compositions thereof for treating an abnormality modulated by human Y5 receptor activity., World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Solvents: Dichloromethane ; rt; 2 h, rt
Reference
- Chloride transport activities of trans- and cis-amide-linked bisureasChemical Communications (Cambridge, 2015, 51(44), 9197-9200,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , 1,4-Dioxane , Water ; 4 h, 70 °C; 70 °C → 25 °C
Reference
- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
Reference
- New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancerEuropean Journal of Medicinal Chemistry, 2023, 248,,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
Reference
- Azobenzene-based chloride transporters with light-controllable activitiesChemical Communications (Cambridge, 2014, 50(97), 15305-15308,
Synthetic Circuit 20
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; rt; 3 h, rt
Reference
- Preparation of substituted pyrimidinamines as small molecule inhibitors of oncogenic CHD1L with preclinical activity against colorectal cancer, World Intellectual Property Organization, , ,
tert-butyl N-[(4-aminophenyl)methyl]carbamate Raw materials
tert-butyl N-[(4-aminophenyl)methyl]carbamate Preparation Products
tert-butyl N-[(4-aminophenyl)methyl]carbamate Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL
注文番号:1633448
在庫ステータス:in Stock
はかる:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 16:59
Price ($):discuss personally
tert-butyl N-[(4-aminophenyl)methyl]carbamate 関連文献
-
László Szabó,Sari Imanishi,Naohiro Kawashima,Rina Hoshino,Kenji Takada,Daisuke Hirose,Takayuki Tsukegi,Kazuaki Ninomiya,Kenji Takahashi RSC Adv. 2018 8 22729
-
Marzia Soligo,Fausto Maria Felsani,Tatiana Da Ros,Susanna Bosi,Elena Pellizzoni,Stefano Bruni,Jacopo Isopi,Massimo Marcaccio,Luigi Manni,Silvana Fiorito Nanoscale Adv. 2021 3 418
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推奨される供給者
Amadis Chemical Company Limited
(CAS:94838-55-8)tert-butyl N-[(4-aminophenyl)methyl]carbamate

Purity:99%/99%
はかる:25g/100g
Price ($):230.0/761.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL

Purity:98%
はかる:Company Customization
Price ($):Inquiry